A Technical Guide to Cholesterol Isobutyl Carbonate: Properties, Synthesis, and Applications in Advanced Formulations
A Technical Guide to Cholesterol Isobutyl Carbonate: Properties, Synthesis, and Applications in Advanced Formulations
Abstract
Cholesterol Isobutyl Carbonate is a derivative of cholesterol, a ubiquitous and essential structural component of animal cell membranes. By chemically modifying the hydroxyl group of the cholesterol backbone with an isobutyl carbonate moiety, a new molecule with distinct physicochemical properties is created, opening avenues for its application in materials science and pharmacology. This technical guide provides a comprehensive overview of Cholesterol Isobutyl Carbonate, detailing its core molecular attributes, a robust methodology for its synthesis and characterization, and an exploration of its current and potential applications, particularly in the realm of advanced drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this cholesterol ester.
Core Physicochemical Properties
Cholesterol Isobutyl Carbonate is structurally characterized by the rigid, hydrophobic cyclopentanophenanthrene ring system of cholesterol, linked to a more flexible isobutyl carbonate group at the C-3 position. This structure imparts an overall lipophilic character, making it a valuable component in non-aqueous and lipid-based formulations.
Key identifiers and properties of the molecule are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₄O₃ | [1] |
| Molecular Weight | 486.77 g/mol | Calculated |
| CAS Number | 77546-35-1 | [1][2] |
| Synonym | Isobutyl Carbonic Acid Cholesterol Ester | [2] |
| Physical Description | High melting organic solvent | [2] |
| Recommended Storage | 2-8°C | [1] |
| SMILES | CC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCOC(=O)OCC(C)C)C)C | [2] |
| InChI Key | MNAUAMDEFOJPCS-MTIZRNOUSA-N | [1] |
Synthesis and Characterization
The synthesis of Cholesterol Isobutyl Carbonate is achieved through a standard esterification-type reaction. The causality for selecting this pathway lies in its efficiency and high yield. The nucleophilic 3-hydroxyl group of cholesterol readily reacts with an activated carbonyl species, such as isobutyl chloroformate, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Cholesterol Isobutyl Carbonate
This protocol describes a reliable method for the laboratory-scale synthesis of Cholesterol Isobutyl Carbonate. It is designed as a self-validating system, incorporating purification and analytical confirmation steps.
Materials:
-
Cholesterol (≥95% purity)
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Isobutyl chloroformate
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography mobile phase)
Procedure:
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Reactant Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cholesterol (1 equivalent) in anhydrous DCM.
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Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the flask to 0°C in an ice bath. The base acts as a catalyst and an acid scavenger.
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Reagent Addition: Slowly add isobutyl chloroformate (1.2 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction's exothermicity.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cholesterol starting material is consumed.
-
Workup & Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
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Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally, brine.
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Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure Cholesterol Isobutyl Carbonate.
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Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Store the final white solid product at 2-8°C.[1]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Cholesterol Isobutyl Carbonate.
Applications in Research and Drug Development
The utility of Cholesterol Isobutyl Carbonate stems from the foundational role of cholesterol in biological systems and material science. Cholesterol and its derivatives are widely used as carriers for a variety of therapeutic agents, including anticancer, antimalarial, and antiviral drugs.[3] Their biocompatibility, biodegradability, and ability to enhance the stability of formulations like liposomes are key advantages.[3]
Microencapsulation and Coating Agent
Cholesterol Isobutyl Carbonate has been identified as a high-melting organic solvent suitable for preparing microcapsules and as a coating material for inorganic particles.[2]
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Causality: The molecule's inherent lipophilicity and tendency to form stable solid or semi-solid phases at physiological temperatures make it an excellent candidate for creating protective barriers. When used as a coating, it can shield a drug core from premature degradation or control its release profile. In microencapsulation, it can form the matrix in which an active pharmaceutical ingredient (API) is dispersed.
Component in Liquid Crystal Formulations
Many cholesterol esters are known to exhibit liquid crystalline properties, forming thermochromic phases that change color with temperature.[4][5][6][7] While specific data for the isobutyl carbonate derivative is not prevalent, its structural similarity to other cholesteryl carbonates, such as cholesteryl oleyl carbonate, suggests a strong potential for similar applications.
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Expert Insight: The interplay between the rigid steroid nucleus and the flexible side chain is the basis for forming cholesteric liquid crystal phases. These phases can be engineered into "smart" drug delivery systems. For instance, a formulation could be designed to be stable at storage temperature but undergo a phase transition at body temperature (37°C), triggering the release of a drug.[8] This mechanism has been explored for thermo-sensitive drug delivery, where permeability increases significantly above the phase transition temperature.[8]
Excipient in Lipid-Based Drug Delivery Systems
Cholesterol itself is a critical component in liposomes and lipid nanoparticles (LNPs), where it modulates membrane fluidity and stability.[3] Cholesterol Isobutyl Carbonate can be used as a functional substitute or additive in these systems.
-
Mechanism of Action: Incorporating this derivative into a lipid bilayer can influence the packing of phospholipids. The bulky isobutyl carbonate group can create controlled disruptions in the membrane structure, potentially increasing drug loading capacity for lipophilic drugs or altering the release kinetics. Its role as a cell-penetrating agent that can stiffen and embed into membranes may also lead to higher cellular uptake of the drug carrier, a known attribute of cholesterol moieties in polymeric drug delivery systems.[9]
Safety and Handling
As a laboratory chemical, Cholesterol Isobutyl Carbonate should be handled in accordance with good industrial hygiene and safety practices.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[10] Minimize dust generation and ensure adequate ventilation during handling to avoid inhalation.[11] Wash hands thoroughly after use.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[11] The recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations.
Conclusion
Cholesterol Isobutyl Carbonate is a specialized cholesterol derivative with significant potential as a functional excipient and material. Its well-defined molecular structure, characterized by the formula C₃₂H₅₄O₃, provides a unique combination of rigidity and lipophilicity. While its primary documented uses are in microencapsulation and as a coating agent, its structural analogy to other liquid crystal-forming cholesterol esters points toward promising applications in stimuli-responsive drug delivery systems. For researchers and developers in the pharmaceutical industry, Cholesterol Isobutyl Carbonate represents a versatile tool for creating advanced, stable, and targeted therapeutic formulations.
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Adisa, A., Al-Kassas, R., & Al-Hassani, S. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC - PubMed Central. Retrieved from [Link]
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Jelonek, K., Kaczmarczyk-Sedlak, I., & Kasperczyk, J. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. Retrieved from [Link]
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Liu, Y., et al. (2023). Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs. MDPI. Retrieved from [Link]
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Volodkin, D., et al. (2024). Biodegradable calcium carbonate carriers for the topical delivery of clobetasol propionate. Journal of Materials Chemistry B. Retrieved from [Link]
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